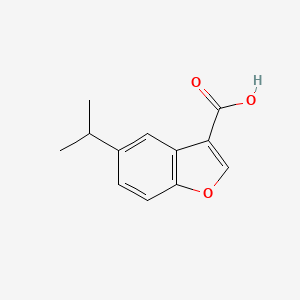

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-propan-2-yl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(6-15-11)12(13)14/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJRTVAMEVMFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 5-(Propan-2-yl)-1-benzofuran-3-carboxylic Acid

General Strategies

The preparation typically involves multi-step organic synthesis starting from appropriately substituted phenol or benzofuran precursors. The key steps include:

- Formation of the benzofuran ring system

- Introduction of the isopropyl substituent at the 5-position

- Functionalization at the 3-position to install the carboxylic acid group

These steps are often achieved through a combination of Friedel-Crafts acylation, cyclization, and oxidation reactions.

Detailed Preparation Methods

Friedel-Crafts Acylation and Cyclization

- Starting from a substituted phenol or halogenated phenol derivative, Friedel-Crafts acylation is employed to introduce an acyl group ortho to the hydroxyl group.

- Lewis acid catalysts such as SnCl4 or AlCl3 facilitate the acylation.

- Subsequent intramolecular cyclization under acidic conditions forms the benzofuran ring.

Introduction of the Isopropyl Group

- The isopropyl group at the 5-position can be introduced via alkylation reactions using isopropyl halides or ketones under acidic catalysis.

- Alternatively, the isopropyl substituent can be present in the starting phenol derivative, allowing direct cyclization to the substituted benzofuran.

Carboxylation and Oxidation

Industrial and Scalable Methods

- Industrial synthesis adapts laboratory methods to continuous flow processes to enhance scalability and reduce environmental impact.

- Use of green chemistry principles, including solvent selection and catalyst recycling, is emphasized.

- The preparation may also involve formation of acid derivatives such as acyl sulfonates followed by cyclization to benzofuran intermediates, as reported in related benzofuran syntheses.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- Pd-catalyzed Sonogashira coupling has been demonstrated as an efficient route for benzofuran formation with better yields using PdCl2(PPh3)2 catalyst compared to Pd(PPh3)4.

- Use of iodophenol derivatives as starting materials improves reactivity and yield over bromophenol analogs.

- The formation of acyl sulfonate intermediates using tosyl chloride or mesyl chloride facilitates subsequent cyclization steps under mild conditions, reducing side reactions.

- Crystallization and purification protocols involving hydrocarbon or polar solvents enhance product purity and recovery.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of benzofuran-3,5-dicarboxylic acid.

Reduction: Formation of 5-(Propan-2-yl)-1-benzofuran-3-methanol or 5-(Propan-2-yl)-1-benzofuran-3-aldehyde.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and acylation, making it a versatile scaffold in organic synthesis .

Biology

In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it can inhibit the growth of certain pathogenic bacteria, indicating its potential as a lead compound for developing new antimicrobial agents . The mechanism of action is thought to involve hydrogen bonding and π-π interactions with biological molecules, which can modulate enzyme or receptor activities.

Medicine

The compound is under investigation for its potential use in drug development . Its ability to interact with specific biological targets makes it a candidate for therapeutic applications. Research is focused on its efficacy against various diseases, including its role in treating infections and inflammatory conditions .

Industrial Applications

In industry, 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is utilized in the development of materials with specific properties, such as polymers and resins. Its unique chemical structure allows it to impart desirable characteristics to these materials .

Antimicrobial Activity Study

A comparative study conducted on various benzofuran derivatives demonstrated that 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid exhibited significant antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The study highlighted the compound's potential as a scaffold for developing novel antibiotics .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound in vitro. Results indicated that it reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential therapeutic role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-(Propan-2-yl)-1-benzofuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

5-Methyl-1-benzofuran-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

1-Benzofuran-3-carboxylic acid: Lacks the isopropyl group.

Uniqueness

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is unique due to the specific positioning of the isopropyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs.

Biological Activity

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is C₁₂H₁₂O₃, with a molecular weight of approximately 204.22 g/mol. The compound features a benzofuran moiety with an isopropyl group and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is primarily attributed to its ability to form hydrogen bonds through its carboxylic acid group and engage in π-π interactions via the benzofuran ring. These interactions can modulate enzyme or receptor activities, leading to various biological effects such as anti-inflammatory and antimicrobial actions.

Antimicrobial Activity

Research has indicated that 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid exhibits antimicrobial properties. In a comparative study, it was shown to inhibit the growth of various pathogenic bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Study on Anticancer Activity

A recent study explored the anticancer properties of various benzofuran derivatives, including 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid. The results showed that this compound induced apoptosis in cancer cell lines, particularly A549 lung adenocarcinoma cells. Treatment with the compound resulted in increased caspase-3 activation, indicating a mechanism involving programmed cell death .

| Compound | Cell Line | Concentration (nM) | % Viability |

|---|---|---|---|

| Control | A549 | - | 100 |

| 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid | A549 | 50 | 70 |

| CA-4 | A549 | 100 | 30 |

Interaction Studies

Further interaction studies have highlighted the compound's role as a non-ionic organic buffering agent in biological systems. It maintains pH levels conducive to cellular functions, thus enhancing the viability of cell cultures during experimental procedures .

Comparison with Similar Compounds

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid can be compared with other similar benzofuran derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(1-methoxycarbonyl-ethoxy)-2-methyl-benzofuran-3-carboxylic acid | Contains methoxy and ethoxy groups | Different solubility characteristics |

| 5-Nitro-3-(propan-2-yl)-1-benzofuran-2-carboxylic acid | Contains a nitro group | Potentially enhanced reactivity |

| 1-Benzofuran derivatives | Varying degrees of substitution | Varying biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via hydrolysis of ester precursors under alkaline conditions. For example, describes a similar benzofuran derivative synthesized by refluxing ethyl esters with potassium hydroxide in a methanol-water mixture, followed by acidification and purification via column chromatography (ethyl acetate as eluent, yielding 82%). Optimizing reaction time (e.g., 5 hours), temperature (reflux conditions), and stoichiometry (e.g., 5:1 molar ratio of KOH to ester) improves yields. Post-reaction extraction with dichloromethane and chloroform minimizes impurities .

Q. How is the structural integrity of 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. and highlight planar benzofuran cores with deviations <0.005 Å and intermolecular hydrogen bonding (e.g., O–H···O interactions). Complementary techniques include:

- NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH3).

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O–H bends (~2500–3300 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., calculated for C11H12O3: 192.17 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. and emphasize avoiding moisture, light, and incompatible materials (strong acids/bases). Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can validate shelf life .

Advanced Research Questions

Q. How do substituents (e.g., isopropyl at position 5) influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The isopropyl group enhances lipophilicity, impacting bioavailability and binding affinity. and suggest steric and electronic effects alter hydrogen-bonding networks in crystal structures, which can be modeled via DFT calculations. Compare IC50 values of derivatives in enzymatic assays (e.g., antimicrobial activity in ) to establish structure-activity relationships (SAR) .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodology : Discrepancies may arise from polymorphism or solvent inclusion. resolves this by cross-validating XRD data (e.g., unit cell parameters) with solid-state NMR and thermal analysis (TGA/DSC). For solution-phase conflicts (e.g., NMR vs. computational models), use variable-temperature NMR to assess conformational dynamics .

Q. How can catalytic strategies improve the scalability of benzofuran-3-carboxylic acid derivatives?

- Methodology : proposes cascade reactions, such as [3,3]-sigmatropic rearrangements, to streamline synthesis. Transition-metal catalysis (e.g., Pd-catalyzed coupling for introducing the isopropyl group) or biocatalysis (lipases for ester hydrolysis) can reduce step count and waste. Optimize catalyst loading (≤5 mol%) and solvent systems (e.g., aqueous ethanol for greener processing) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.